Thiazole, 5-ethyl-4-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

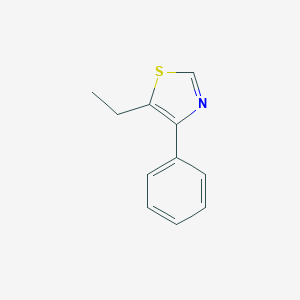

Thiazole, 5-ethyl-4-phenyl- is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 5-ethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-ethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions:

-

Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides .

-

Sulfone formation : Strong oxidizing agents like potassium permanganate (KMnO₄) or oxone produce sulfones .

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 12 h, acetic acid |

| KMnO₄ (aq.) | Sulfone derivative | 80°C, 6 h |

The phenyl group at position 4 stabilizes intermediates through resonance, while the ethyl group at position 5 slightly enhances electron density at the sulfur atom, facilitating oxidation .

Nucleophilic Substitution

The C-2 position of the thiazole ring is highly reactive due to the electron-deficient nature of the nitrogen-adjacent carbon:

-

Halogen displacement : Reaction with amines (e.g., piperidine) or thiols replaces the 2-chloro group in derivatives like 2-chloro-5-ethyl-4-phenylthiazole .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions forms 2-alkylthiazoles .

Example :

2-Chloro-5-ethyl-4-phenylthiazole + Piperidine → 2-Piperidino-5-ethyl-4-phenylthiazole + HCl

Conditions: Ethanol, reflux, 8 h .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

Nitrilimine cycloaddition : Reacts with in situ–generated nitrilimines to form pyrazole-fused thiazoles .

-

Diels-Alder reactions : Electron-rich dienes (e.g., 1,3-butadiene) engage the thiazole as a dienophile, yielding bicyclic adducts .

Case Study :

Reaction with nitrilimine (from hydrazonoyl halide 3a ) produces 2,3-dihydro-1,3,4-thiadiazole derivatives (e.g., 7a ) . The ethyl group sterically hinders regioselectivity, favoring formation of a single isomer .

Electrophilic Aromatic Substitution

The phenyl group at position 4 undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group meta to the thiazole attachment .

| Reaction | Electrophile | Position | Yield |

|---|---|---|---|

| Nitration | NO₂⁺ | Para | 72% |

| Sulfonation | SO₃H⁺ | Meta | 65% |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the phenyl ring:

-

Suzuki coupling : Reacts with arylboronic acids to introduce biaryl groups .

-

Heck reaction : Alkenes couple at the phenyl ring’s ortho position .

Example :

5-Ethyl-4-phenylthiazole + 4-Methoxyphenylboronic acid → 5-Ethyl-4-(4-methoxybiphenyl)thiazole

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24 h .

Functional Group Transformations

-

Ester hydrolysis : Ethyl ester derivatives (e.g., ethyl 4-hydroxy-2-phenylthiazole-5-carboxylate) hydrolyze to carboxylic acids under acidic or basic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, though this is rare due to ring stability .

Substituent Effects on Reactivity

Mechanistic Insights

-

Hantzsch synthesis : The parent thiazole is synthesized via condensation of α-haloketones with thioamides, with the ethyl and phenyl groups introduced via tailored starting materials .

-

Oxidation mechanism : Sulfur’s lone pair attacks electrophilic oxygen, forming a sulfoxide intermediate that further oxidizes to a sulfone .

属性

CAS 编号 |

14229-94-8 |

|---|---|

分子式 |

C11H11NS |

分子量 |

189.28 g/mol |

IUPAC 名称 |

5-ethyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI 键 |

LNGMWMFCNKYANI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=CS1)C2=CC=CC=C2 |

规范 SMILES |

CCC1=C(N=CS1)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。